molecular formula C25H22N2O5S2 B027755 Crabescein CAS No. 102072-98-0

Crabescein

Cat. No. B027755
M. Wt: 494.6 g/mol
InChI Key: RZINWHUVTCOTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crabescein is a natural compound that has been found to have potential applications in scientific research. It is a marine-derived pigment that is produced by certain species of crabs, and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

  • Cancer Research and Risk Assessment : CRAB is a text mining tool used in cancer risk assessment and research. It supports scientific discovery by analyzing scientific data and generating chemical-specific toxicological literature profiles, making it a valuable asset in cancer research (Korhonen et al., 2012); (Silins et al., 2014).

  • Biochemistry and Immunology : Crabescein, identified as a fluorescein derivative, is used in biochemistry for reporting the rotational correlation time of the immunoglobulin G (IgG) segment to which it is covalently bound. This application is crucial in understanding protein dynamics and interactions (Packard et al., 1986).

  • Ecotoxicology : The Green crab Carcinus maenas, associated with Crabescein research, serves as a reliable model for ecotoxicology studies and environmental quality assessment. It's especially useful in biomarker-based research (Rodrigues & Pardal, 2014).

  • Protein Stability and Aggregation : CRABP I, a variant of Crabescein, facilitates the in vivo fluorescent labeling of proteins. This application is significant for monitoring protein stability and aggregation in bacterial cells, providing insights into cellular processes and protein function (Ignatova & Gierasch, 2004).

  • Molecular Biology : In molecular biology, research involving CRABP-II, an isoform of CRABP, focuses on its expression during mouse embryogenesis and in adult skin. This indicates its potential role in cellular differentiation and development (Giguère et al., 1990).

  • Antimicrobial Research : Tachyplesin, derived from horseshoe crab hemocytes, is known for its antimicrobial properties. It inhibits the growth of both Gram-negative and -positive bacteria, suggesting its role as a self-defense antimicrobial peptide (Nakamura et al., 1988).

  • Metabolic Regulation : Studies on crabs like Neohelice granulata indicate that melatonin affects metabolic regulation by inhibiting hyperglycemic hormone gene expression, leading to hyperglycemia (Maciel et al., 2014).

properties

IUPAC Name

4-(3-hydroxy-6-oxoxanthen-9-yl)-1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S2/c28-15-2-5-18-21(12-15)32-22-13-16(29)3-6-19(22)23(18)17-4-1-14(24(30)26-7-9-33)11-20(17)25(31)27-8-10-34/h1-6,11-13,28,33-34H,7-10H2,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZINWHUVTCOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCS)C(=O)NCCS)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144627
Record name Crabescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crabescein

CAS RN

102072-98-0
Record name Crabescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crabescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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